molecular formula C14H10Cl3N3S B12008848 2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone CAS No. 765273-70-9

2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone

Cat. No.: B12008848
CAS No.: 765273-70-9
M. Wt: 358.7 g/mol
InChI Key: CQTTVAZWSQQNBZ-QGMBQPNBSA-N
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Description

2,3-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a synthetic organic compound with the molecular formula C14H10Cl3N3S and a molecular weight of 356.67 g/mol . It belongs to the thiosemicarbazone class of compounds, which are Schiff bases formed by condensing a thiosemicarbazide derivative with an aldehyde . Thiosemicarbazones are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities and ability to act as chelating ligands for transition metal ions . While specific biological data for this compound is limited in the public domain, thiosemicarbazones, in general, are investigated for their potent pharmacological potential. Research on analogous compounds has demonstrated a wide spectrum of biological activities, including antibacterial, antioxidant, and anticancer effects . The core mechanism of action for many thiosemicarbazones involves the inhibition of key enzymes such as ribonucleotide reductase—a critical enzyme for DNA synthesis and repair—and topoisomerase II . Furthermore, their antibacterial properties are often attributed to the inhibition of DNA gyrase and topoisomerase IV, disrupting DNA replication in bacteria . The structure of this particular compound features a 2,3-dichlorobenzaldehyde moiety and an N-(3-chlorophenyl) substituent. The presence of chlorine atoms can enhance lipophilicity, potentially influencing the compound's bioavailability and interaction with biological targets . This compound is presented as a high-quality chemical tool for researchers exploring structure-activity relationships (SAR) within the thiosemicarbazone family, developing novel metal complexes, or screening for new therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

765273-70-9

Molecular Formula

C14H10Cl3N3S

Molecular Weight

358.7 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[(E)-(2,3-dichlorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C14H10Cl3N3S/c15-10-4-2-5-11(7-10)19-14(21)20-18-8-9-3-1-6-12(16)13(9)17/h1-8H,(H2,19,20,21)/b18-8+

InChI Key

CQTTVAZWSQQNBZ-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=S)N/N=C/C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NN=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Formation of N-(3-Chlorophenyl)Thiosemicarbazide

N-(3-chlorophenyl)thiosemicarbazide is synthesized by reacting 3-chloroaniline with carbon disulfide in basic ethanol, followed by methyl iodide quenching and hydrazinolysis.

Reaction Scheme:

  • 3-Chloroaniline+CS2KOH, EtOHK[S-C(=S)-N-(3-Cl-C6H4)]\text{3-Chloroaniline} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{K[S-C(=S)-N-(3-Cl-C}_6\text{H}_4)]

  • K[S-C(=S)-N-(3-Cl-C6H4)]+CH3ICH3S-C(=S)-N-(3-Cl-C6H4)\text{K[S-C(=S)-N-(3-Cl-C}_6\text{H}_4)] + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{S-C(=S)-N-(3-Cl-C}_6\text{H}_4)

  • CH3S-C(=S)-N-(3-Cl-C6H4)+NH2NH2N-(3-Cl-C6H4)NH-C(=S)-NH2\text{CH}_3\text{S-C(=S)-N-(3-Cl-C}_6\text{H}_4) + \text{NH}_2\text{NH}_2 \rightarrow \text{N-(3-Cl-C}_6\text{H}_4)\text{NH-C(=S)-NH}_2

Key Conditions:

  • Temperature: 40–95°C

  • Yield: 60–70% after recrystallization.

Condensation with 2,3-Dichlorobenzaldehyde

The thiosemicarbazide reacts with 2,3-dichlorobenzaldehyde in ethanol under reflux with acetic acid catalysis.

Reaction Equation:

2,3-Cl2C6H3CHO+N-(3-Cl-C6H4)NH-C(=S)-NH2EtOH, CH3COOH2,3-Cl2C6H3CH=N-NH-C(=S)-N-(3-Cl-C6H4)+H2O\text{2,3-Cl}2\text{C}6\text{H}3\text{CHO} + \text{N-(3-Cl-C}6\text{H}4)\text{NH-C(=S)-NH}2 \xrightarrow{\text{EtOH, CH}3\text{COOH}} \text{2,3-Cl}2\text{C}6\text{H}3\text{CH=N-NH-C(=S)-N-(3-Cl-C}6\text{H}4) + \text{H}_2\text{O}

Optimized Parameters (Table 1):

ParameterValueSource
SolventEthanol
CatalystAcetic acid (2–4 drops)
TemperatureReflux (78°C)
Reaction Time5–8 hours
Yield73–82%
PurificationRecrystallization (acetonitrile)

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation via dielectric heating. For example, a 50 mg scale reaction in ethanol achieves 85% yield in 30 minutes at 100°C.

Conditions (Table 2):

ParameterValueSource
SolventEthanol
Power300 W
Temperature100°C
Time0.5 hours
Yield85%

Industrial-Scale Production

Industrial methods prioritize continuous flow reactors for scalability. Key adaptations include:

  • Automated Feed Systems: Precise dosing of 2,3-dichlorobenzaldehyde and thiosemicarbazide.

  • In-Line Purification: Centrifugal partition chromatography for >95% purity.

Challenges:

  • High viscosity of intermediates necessitates solvent optimization.

  • Energy consumption exceeds batch methods by 15%.

Comparative Analysis of Methods (Table 3)

MethodYield (%)Time (h)Purity (%)Scalability
Conventional Reflux73–825–898Moderate
One-Pot68–753–495High
Microwave-Assisted850.599Low
Industrial70–756–1095High

Critical Factors Influencing Synthesis

Solvent Selection

  • Ethanol: Optimal for solubility and reflux stability.

  • Acetonitrile: Enhances recrystallization purity but increases cost.

Acid Catalysis

  • Acetic acid (pH 3–4) prevents side reactions like imine hydrolysis.

Temperature Control

  • Excess heat (>100°C) degrades thiosemicarbazide to thiourea .

Chemical Reactions Analysis

2,3-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:

Scientific Research Applications

Synthetic Route Overview

StepDescription
1Reaction of 2,3-dichlorobenzaldehyde with thiosemicarbazide in an organic solvent.
2Refluxing the mixture to facilitate the formation of the thiosemicarbazone.
3Purification of the product through recrystallization or chromatography.

Organic Synthesis

2,3-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone serves as a reagent in organic synthesis. It can be utilized to prepare various derivatives through oxidation, reduction, and nucleophilic substitution reactions. These reactions are essential for developing new compounds in pharmaceutical chemistry.

Key Reactions:

  • Oxidation: Converts thiosemicarbazone to sulfoxides or sulfones.
  • Reduction: Transforms thiosemicarbazone into amines.
  • Substitution: Engages in nucleophilic substitutions at chlorinated positions.

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that thiosemicarbazone derivatives can chelate metal ions, which enhances their biological efficacy.

Case Study: Antitumor Activity
A study demonstrated that complexation of thiosemicarbazone derivatives with Cu(II) ions significantly improved their antitumor activity against melanoma cells, highlighting the potential for therapeutic applications in cancer treatment .

Medicinal Chemistry

The compound is under investigation for its potential as a therapeutic agent due to its unique structure that allows it to interact with biological targets effectively. Its ability to inhibit metalloenzymes makes it a candidate for further research in drug development.

Industrial Applications

In industrial settings, this compound is used in the production of:

  • Dyes
  • Agricultural chemicals
  • Pharmaceuticals

These applications leverage its chemical properties for creating functional materials and intermediates in various synthesis processes.

Mechanism of Action

The mechanism of action of 2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazone Derivatives

Structural and Electronic Features

The compound’s activity and stability are influenced by substituent positioning and halogenation. Key analogs include:

Compound Name Substituents (Benzaldehyde/Thiosemicarbazide) Molecular Formula Key Features
2-Chlorobenzaldehyde thiosemicarbazone 2-Cl / H C₈H₈ClN₃S Simpler structure; lower molecular weight
o-Chlorobenzaldehyde 4-phenyl-3-thiosemicarbazone 2-Cl / 4-phenyl C₁₄H₁₂ClN₃S Phenyl group enhances π-π interactions
3,4-Dichlorobenzaldehyde derivatives (T1-T19) 3,4-Cl / varied substituents Varies (e.g., C₁₅H₁₂Cl₂N₄S) Dual Cl substituents improve thermal stability

Key Observations :

  • Steric Effects : The 3-chlorophenyl group introduces steric hindrance compared to unsubstituted or methyl-substituted thiosemicarbazides (e.g., 4-methylthiosemicarbazide derivatives ), which may influence binding to biological targets.
Table 1: MIC Values of Selected Thiosemicarbazones (µg/cm³)
Compound ID Substituents (Benzaldehyde/Thiosemicarbazide) MIC (Bacterial Strains) MIC (Fungal Strains)
T3 3,4-Cl / 4-methylphenyl 16–32 32–64
T7 3,4-Cl / 3-chlorophenyl 8–16 16–32
T12 4-Bromo / 2-chlorophenyl 32–64 64–128

Inferences :

  • Chlorine Substitution: Compounds with dual Cl substituents (e.g., T3, T7) show lower MIC values (higher potency) than mono-halogenated derivatives (T12). This suggests that 2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone may exhibit MIC values in the 8–16 µg/cm³ range, comparable to T7 .
  • Role of 3-Chlorophenyl Group : T7 (3-chlorophenyl substituent) demonstrates superior activity to T3 (4-methylphenyl), highlighting the importance of halogen placement on the thiosemicarbazide moiety.

Thermal Stability

Thermogravimetric analysis (TGA) of thiosemicarbazones reveals that halogenation improves thermal stability:

  • 3,4-Dichlorobenzaldehyde derivatives (e.g., T1-T19): Decomposition onset at 220–250°C due to robust Cl–π interactions .
  • 2-Chlorobenzaldehyde thiosemicarbazone : Decomposition at ~180°C, attributed to weaker intermolecular forces .

The 2,3-dichloro substitution in the target compound likely increases its thermal stability beyond 250°C, aligning with trends observed in doubly halogenated analogs.

Biological Activity

2,3-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a thiosemicarbazone derivative that has garnered attention for its potential biological activities. Thiosemicarbazones, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article explores the biological activity of this specific compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C14H10Cl3N3S
  • Molecular Weight : 319.66 g/mol
  • Structure : The compound features a dichlorobenzaldehyde moiety linked to a thiosemicarbazone group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiosemicarbazones exhibit significant antimicrobial properties against various pathogens. Studies have shown that this compound displays notable effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

The compound's mechanism of action may involve disruption of the bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Thiosemicarbazones are also recognized for their anticancer properties. The compound has shown cytotoxic effects in various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)20
MCF-7 (breast cancer)25
A549 (lung cancer)30

Structure-Activity Relationship (SAR)

The biological activity of thiosemicarbazones can be significantly influenced by their structural components. The presence of electron-withdrawing groups, such as chlorine atoms in the benzaldehyde moiety, enhances the compound's reactivity and biological potency.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiosemicarbazones, including this compound. The results indicated that this compound exhibited superior activity against multi-drug resistant strains of bacteria compared to standard antibiotics like ampicillin and streptomycin .

Case Study 2: Anticancer Mechanisms

In another investigation focusing on its anticancer properties, researchers reported that treatment with this compound led to significant apoptosis in HeLa cells. Mechanistic studies revealed that it increased reactive oxygen species (ROS) levels and activated caspase pathways, leading to cell death .

Q & A

Q. What are the established synthetic routes for 2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone?

Methodological Answer: The compound is synthesized via a condensation reaction between 2,3-dichlorobenzaldehyde and N-(3-chlorophenyl)thiosemicarbazide. Key steps include:

  • Reagents and Conditions: Absolute ethanol or 2-propanol as solvents, with glacial acetic acid as a catalyst .
  • Procedure: The aldehyde and thiosemicarbazide are refluxed for 4–6 hours, followed by cooling to induce crystallization. Purification is achieved via column chromatography (e.g., PE:EE 4:1) .
  • Yield Optimization: Yields >80% are reported under anhydrous conditions, with TLC monitoring to confirm reaction completion .

Table 1: Synthesis Conditions and Yields

SolventCatalystTime (h)Yield (%)Reference
EthanolGlacial AcOH685
2-PropanolNone478

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves a multi-technique approach:

  • Spectroscopy:
    • 1H/13C NMR: Peaks for the imine (–N=CH–, δ ~8.2 ppm) and aromatic protons (δ 7.2–7.8 ppm) confirm structure .
    • IR: Stretching bands for C=S (~680 cm⁻¹) and N–H (~3200 cm⁻¹) validate the thiosemicarbazone backbone .
  • Mass Spectrometry: Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 342 for C₁₄H₁₀Cl₃N₃S), with fragmentation pathways analyzed via Chem3D modeling .
  • Elemental Analysis: C, H, N, S percentages are compared to theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How does the compound interact with metal ions, and what implications does this have?

Methodological Answer: Thiosemicarbazones act as tridentate ligands, coordinating via the thione sulfur, azomethine nitrogen, and aldehyde oxygen. For example:

  • Coordination Chemistry: Cu(II) complexes of analogous thiosemicarbazones show enhanced biological activity due to improved stability and redox properties .
  • Experimental Design: UV-Vis titration (e.g., in DMSO) and Job’s method determine stoichiometry (typically 1:1 or 1:2 metal:ligand) .
  • Implications: Metal complexes may exhibit altered cytotoxicity or antioxidant profiles compared to the free ligand, requiring comparative bioassays .

Q. What computational methods are used to predict the ADMET properties of this compound?

Methodological Answer:

  • SwissADME: Predicts Lipinski’s Rule of Five compliance (e.g., molecular weight <500, LogP <5) and bioavailability radar .
  • pkCSM: Estimates toxicity endpoints (e.g., Ames test negativity) and membrane permeability (e.g., Caco-2 cell model) .
  • Molecular Docking: AutoDock Vina evaluates binding affinity to targets like ribonucleotide reductase (relevant for antitumor activity) .

Table 2: Predicted ADMET Properties (Example)

ParameterValuePlatformReference
LogP3.2 ± 0.3SwissADME
HERG InhibitionLow risk (IC₅₀ >10 μM)pkCSM
BBB PermeabilityModerate (logBB 0.1)pkCSM

Q. How can researchers address discrepancies in reported biological activities?

Methodological Answer: Contradictory data (e.g., variable IC₅₀ values) arise from experimental variables. Mitigation strategies include:

  • Standardized Assays: Use identical cell lines (e.g., J774 macrophages) and protocols (e.g., MTT assay at 48h incubation) .
  • Control for Metal Contamination: Chelating agents (e.g., EDTA) prevent false activity from trace metal ions .
  • Dose-Response Curves: Validate activity across multiple concentrations (e.g., 1–100 μM) to identify threshold effects .

Q. What crystallographic challenges are associated with this compound, and how are they resolved?

Methodological Answer:

  • Crystallization Issues: Low solubility in polar solvents necessitates mixed-solvent systems (e.g., DMF/ethanol) .
  • Data Collection: High-resolution X-ray diffraction (λ = 1.5418 Å) resolves disorder in the chlorophenyl group .
  • Refinement: SHELXL-2018 refines anisotropic displacement parameters, with R-factor convergence <5% .

Q. How does the nitrogen rule assist in interpreting mass spectral data for this compound?

Methodological Answer: The nitrogen rule states that molecules with an odd number of nitrogen atoms have odd molecular weights. For C₁₄H₉Cl₃N₃S (3 nitrogens):

  • Molecular Ion: Odd m/z (e.g., 342) confirms the parent ion .
  • Fragmentation: Loss of Cl (m/z -35) or SCH₃ (m/z -47) generates even-mass fragments, aiding pathway elucidation .

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